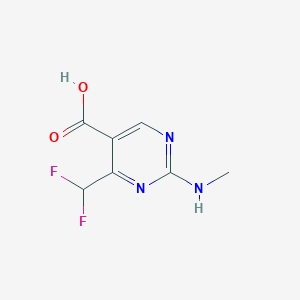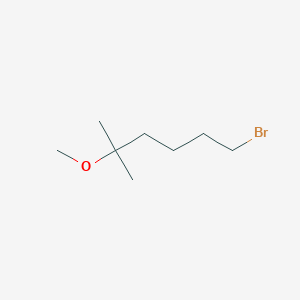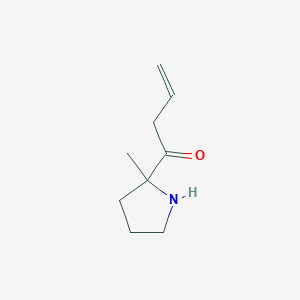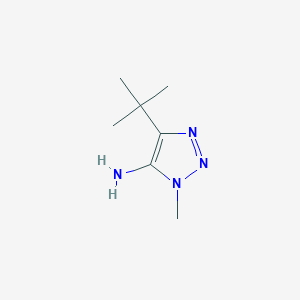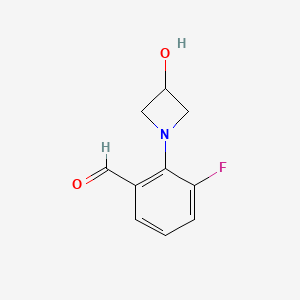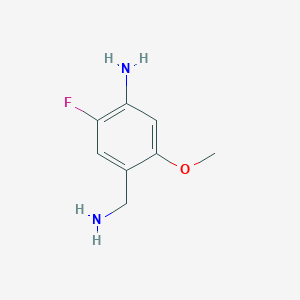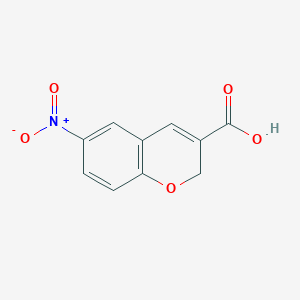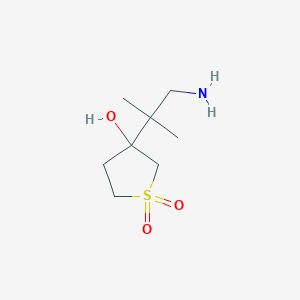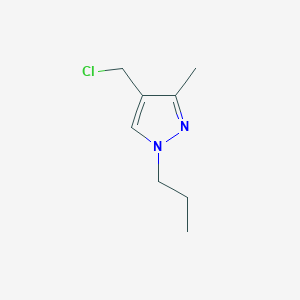
4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloromethyl group at position 4, a methyl group at position 3, and a propyl group at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction.
Alkylation: The final step involves the alkylation of the pyrazole ring to introduce the propyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are commonly employed in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various amines are commonly used.
Major Products
Nucleophilic Substitution: Substituted pyrazoles with various functional groups depending on the nucleophile used.
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Dihydropyrazoles or methyl-substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity . The pyrazole ring can also interact with various receptors or enzymes, modulating their function through non-covalent interactions such as hydrogen bonding, π-π stacking, or hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)-1H-pyrazole: Lacks the methyl and propyl groups, leading to different reactivity and applications.
3-Methyl-1-propyl-1H-pyrazole: Lacks the chloromethyl group, resulting in reduced reactivity towards nucleophiles.
4-(Bromomethyl)-3-methyl-1-propyl-1H-pyrazole: Similar structure but with a bromomethyl group, which has different reactivity compared to the chloromethyl group.
Uniqueness
The presence of the chloromethyl group makes it highly reactive towards nucleophiles, while the methyl and propyl groups provide steric and electronic effects that influence its chemical behavior and interactions with biological targets .
Eigenschaften
Molekularformel |
C8H13ClN2 |
|---|---|
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
4-(chloromethyl)-3-methyl-1-propylpyrazole |
InChI |
InChI=1S/C8H13ClN2/c1-3-4-11-6-8(5-9)7(2)10-11/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
VTFKJQRHOSWZIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=C(C(=N1)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


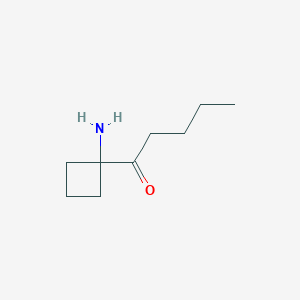
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13168286.png)
![tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate](/img/structure/B13168295.png)
